molecular formula C23H27N5O2S B3440764 4-[(3,4-dimethoxyphenyl)methyl]-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

4-[(3,4-dimethoxyphenyl)methyl]-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

Cat. No.: B3440764
M. Wt: 437.6 g/mol
InChI Key: LHAHCSJFZXBEGR-UHFFFAOYSA-N
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Description

This polycyclic compound features a highly complex tetracyclic framework with a sulfur atom (thia) and five nitrogen atoms (pentazatetracyclo), distinguishing it from simpler heterocyclic systems. Key structural elements include:

  • Tetramethyl groups at positions 12 and 14, contributing to steric hindrance and stability.
  • A fused 10-thia-3,5,6,8,13-pentazatetracyclo core, enabling diverse intermolecular interactions.

Properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-22(2)11-14-18-20-25-17(10-13-7-8-15(29-5)16(9-13)30-6)26-28(20)12-24-21(18)31-19(14)23(3,4)27-22/h7-9,12,27H,10-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAHCSJFZXBEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC3=C2C4=NC(=NN4C=N3)CC5=CC(=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the core structure: This might involve cyclization reactions to form the tetracyclic core.

    Introduction of functional groups: Methoxy groups and other substituents are introduced through various substitution reactions.

    Purification: The final compound is purified using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield.

    Automation: Using automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions might target the thia-pentazatetracyclic core.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts might be used to facilitate certain reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways due to its unique structure.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. For example:

    Biological activity: If the compound interacts with biological targets, it might do so by binding to specific proteins or enzymes, affecting their function.

    Catalytic activity: In industrial applications, the compound might act as a catalyst by providing a unique environment for chemical reactions to occur.

Comparison with Similar Compounds

Electronic and Steric Effects

  • The 3,4-dimethoxyphenylmethyl group increases electron density and lipophilicity (predicted XLogP3 ~6.0) versus phenol-containing analogs (XLogP3 = 4.0 ), favoring membrane permeability.

Heteroatom Influence

  • The pentazatetracyclo core (5 N atoms) enhances hydrogen-bonding capacity relative to tetrazatricyclo systems (4 N atoms ), possibly improving target binding affinity.
  • Sulfur (thia) in the target compound and analogs (e.g., ) may contribute to π-π stacking interactions in biological systems.

Research Implications and Gaps

  • Synthetic Challenges: The target compound’s tetramethyl groups and fused pentazatetracyclo core require advanced regioselective synthesis techniques, as seen in marine actinomycete-derived analogs .
  • Biological Screening: No direct data exists for the target compound, but its structural features align with kinase inhibitors and CNS-targeted agents. Prioritize assays against neurodegenerative targets (e.g., tau protein ).
  • Crystallographic Insights : X-ray data from analogs reveal planar tetracyclic cores with substituent-dependent packing modes, guiding solubility optimization.

Biological Activity

4-[(3,4-dimethoxyphenyl)methyl]-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound notable for its unique tetracyclic structure and potential biological activities. This article explores its synthesis, biological activity, and implications for pharmaceutical applications.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its chemical reactivity and biological activity. The presence of methoxy groups and a thia-pentazatetracyclic core is significant in determining its pharmacological properties.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC23H27N5O2S
Molecular Weight425.55 g/mol

Synthesis

The synthesis of this compound involves advanced organic synthesis techniques including cyclization reactions and the introduction of functional groups through nucleophilic substitutions. The methods employed are crucial for achieving high yields and purity of the final product.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Preliminary studies suggest that derivatives of this compound could exhibit varying degrees of antibacterial efficacy against common pathogens.
  • Antifungal Activity : Similar compounds have shown promise in inhibiting fungal growth in vitro.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However:

  • Enzyme Interaction : It is hypothesized that the compound may interact with specific enzymes or receptors within microbial cells.
  • Alteration of Cell Membrane Integrity : Some studies suggest that compounds with similar structures can disrupt microbial cell membranes.

Case Studies

  • Study on Antibacterial Efficacy : A study conducted on related tetracyclic compounds demonstrated a significant reduction in bacterial colony counts when treated with varying concentrations of the compound.
    • Method : Agar diffusion method was used to assess antibacterial activity.
    • Results : Compounds showed inhibition zones comparable to standard antibiotics.
  • Antifungal Activity Assessment : Another study evaluated the antifungal properties against Candida species.
    • Method : Broth dilution method was employed to determine Minimum Inhibitory Concentration (MIC).
    • Results : The compound exhibited promising antifungal activity at low concentrations.

Q & A

Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized to maximize yield?

The synthesis involves multi-step protocols, starting with 3,4-dimethoxyphenylmethyl precursors and tetraazatetracyclic intermediates. Critical parameters include temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF), and reaction time (12–24 hours for complete conversion). Purification via column chromatography and validation using HPLC (≥95% purity) are essential. Yield optimization often requires iterative adjustment of stoichiometry and catalyst loading .

Q. Which spectroscopic techniques are most effective for structural confirmation?

High-resolution NMR (¹H, ¹³C, and 2D-COSY) is critical for verifying the polycyclic framework and substituent positions. For sulfur and nitrogen moieties, mass spectrometry (HRMS-ESI) and FT-IR (to confirm thioether and amine groups) are complementary. X-ray crystallography (if single crystals are obtainable) provides definitive conformational data .

Q. What are the calculated physicochemical properties of this compound, and how do they influence experimental design?

Key properties include a high XLogP3 value (~4), indicating lipophilicity, which informs solubility testing in DMSO or ethanol. The topological polar surface area (91.6 Ų) suggests moderate membrane permeability, relevant for in vitro assays. Hydrogen-bond donor/acceptor counts (1/5) guide solvent selection for crystallization .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the tetracyclic core?

Single-crystal X-ray diffraction (SCXRD) at 293 K with Bruker APEX2 detectors and SHELX refinement software can elucidate bond angles, torsion angles, and non-covalent interactions. Symmetry operations (e.g., space group P-1) and R-factor analysis (<0.05) ensure accuracy. Disordered regions may require constrained refinement or alternative crystallization solvents .

Q. What computational strategies predict biological target interactions and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and charge distribution. Molecular docking (AutoDock Vina) against protein databases identifies potential binding pockets. COMSOL Multiphysics integration enables reaction pathway simulations under varying thermodynamic conditions .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be systematically addressed?

Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Variable-temperature NMR (VT-NMR) and NOESY experiments detect conformational flexibility. Cross-validating with SCXRD and computational geometry optimization (Gaussian 09) resolves ambiguities .

Q. What strategies enhance yield in multi-step syntheses while minimizing side products?

Intermediate trapping (e.g., quenching with NH₄Cl) and real-time monitoring via LC-MS reduce undesired byproducts. Flow chemistry systems improve heat/mass transfer for exothermic steps. Design of Experiments (DoE) methodologies optimize parameters like pH and catalyst concentration .

Q. How do methoxy substituents influence electronic structure and regioselectivity in reactions?

Methoxy groups donate electron density via resonance, activating the aryl ring for electrophilic substitution. Computational Natural Bond Orbital (NBO) analysis quantifies hyperconjugation effects. Comparative studies with de-methylated analogs (e.g., 4-hydroxyphenyl derivatives) validate these impacts experimentally .

Methodological Notes

  • Synthesis Optimization : Prioritize inert atmospheres (N₂/Ar) for air-sensitive intermediates .
  • Crystallography : Use seeding techniques or anti-solvent vapor diffusion to grow diffraction-quality crystals .
  • Computational Modeling : Validate force fields (e.g., OPLS-AA) against experimental SCXRD data to improve predictive accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(3,4-dimethoxyphenyl)methyl]-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Reactant of Route 2
Reactant of Route 2
4-[(3,4-dimethoxyphenyl)methyl]-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

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